molecular formula C18H17ClF3N5O2 B2468415 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860786-17-0

4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2468415
CAS No.: 860786-17-0
M. Wt: 427.81
InChI Key: GMWWBRXPQWGXAF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The presence of the pyridine and triazole rings suggests that this compound may have aromatic properties. The trifluoromethyl group is a strong electron-withdrawing group, which could affect the electron distribution in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the pyridine ring might undergo electrophilic substitution reactions, while the trifluoromethyl group could potentially be replaced by other groups in a nucleophilic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might affect its solubility and permeability .

Scientific Research Applications

Antimicrobial Activities

Several studies have explored the antimicrobial properties of 1,2,4-triazole derivatives. Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, showing good to moderate antimicrobial activities against various microorganisms Molecules, 15, 2427-2438. Similarly, Demirbaş et al. (2009) found that some new 1,3,4-thiadiazol-2-ylmethyl-1,2,4-triazole derivatives exhibited good activity against a variety of microorganisms European journal of medicinal chemistry, 44 7, 2896-903.

Inhibition of Lipase and α-Glucosidase

Compounds derived from 1,2,4-triazole have been investigated for their lipase and α-glucosidase inhibitory activities. Bekircan et al. (2015) synthesized novel compounds starting from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, demonstrating significant inhibition of lipase and α-glucosidase Journal of Enzyme Inhibition and Medicinal Chemistry, 30, 1002-1009.

Electronic and Nonlinear Optical Properties

The electronic, nonlinear optical, and spectroscopic properties of 1,2,4-triazole derivatives have been analyzed through theoretical calculations and experiments. Beytur and Avinca (2021) conducted a study on heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, revealing significant insights into their electronic properties Heterocyclic Communications, 27, 1-16.

Anticancer Evaluation

Research has also been conducted on the potential anticancer properties of 1,2,4-triazole derivatives. Bekircan et al. (2008) synthesized new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and evaluated them for anticancer activity, showing promising results Zeitschrift für Naturforschung B, 63, 1305-1314.

Synthesis and Characterization

Several studies focus on the synthesis and characterization of 1,2,4-triazole derivatives, providing foundational knowledge for their diverse applications. Tabatabaee et al. (2009) detailed the synthesis and crystal structures of Schiff bases based on AMTT-Type (4-amino-5-methyl-2H-1,2,4-triazole-3(4H)-thione) and their Copper(I) complexes, contributing to the understanding of their chemical properties Zeitschrift für anorganische und allgemeine Chemie, 635, 120-124.

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and developed into a drug or other useful product .

Properties

IUPAC Name

4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N5O2/c1-11-24-26(10-12-4-6-14(29-3)7-5-12)17(28)27(11)25(2)16-15(19)8-13(9-23-16)18(20,21)22/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWWBRXPQWGXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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